(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

Catalog No.
S902840
CAS No.
189350-64-9
M.F
C8H9ClF3N
M. Wt
211.612
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochlori...

Procurement of the free base introduces handling challenges and chiral resolution costs. Choose this stable hydrochloride salt for efficient synthesis:

  • Stable solid, >98% ee, eliminates chiral resolution.
  • Low pKa ~6.1 ensures neutral amine for blood-brain barrier penetration.
  • Long shelf life, precise gravimetric dispensing.

CAS Number

189350-64-9

Product Name

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

IUPAC Name

(1R)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride

Molecular Formula

C8H9ClF3N

Molecular Weight

211.612

InChI

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m1./s1

InChI Key

LCQGOISHUDYBOS-OGFXRTJISA-N

SMILES

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl

Synonyms

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride, (R)-alpha-(Trifluoromethyl)benzylamine hydrochloride, (R)-1-Phenyl-2,2,2-trifluoroethylamine hydrochloride, (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride (CAS: 189350-64-9) is a highly specialized, enantiopure fluorinated amine salt used extensively as a premium chiral building block in medicinal chemistry and asymmetric synthesis. By incorporating a strongly electron-withdrawing trifluoromethyl (-CF3) group adjacent to the chiral center, this compound exhibits profoundly altered stereoelectronic properties compared to standard alkyl amines. Procured primarily as a stable hydrochloride salt, it offers superior handling, precise gravimetric processability, and extended shelf-life compared to its free base counterpart. It is a critical precursor for synthesizing metabolically stable, highly lipophilic active pharmaceutical ingredients (APIs), particularly central nervous system (CNS) agents and targeted enzyme inhibitors .

Procurement Fit

Workflow Chiral derivatization for 19F NMR enantiopurity assay
Use context Chiral intermediate in medicinal chemistry and asymmetric catalysis
Format Crystalline hydrochloride salt for solid handling and storage

Substituting this specific compound with closely related analogs leads to severe process and performance failures. Replacing it with the non-fluorinated analog, (R)-1-phenylethanamine, drastically increases the amine's basicity by over three pKa units, which can shift a downstream drug candidate from being neutral and membrane-permeable to fully protonated and impermeable at physiological pH [1]. Attempting to procure the free base form of (R)-2,2,2-trifluoro-1-phenylethanamine instead of the hydrochloride salt introduces a volatile, corrosive liquid into the workflow, compromising gravimetric dosing precision and long-term storage stability . Furthermore, utilizing the racemic mixture rather than this pure (R)-enantiomer necessitates costly, low-yield downstream chiral resolution steps that severely bottleneck industrial scale-up [2].

Substitution Risk

(S)-enantiomer or racemate

Opposite chirality eliminates 19F NMR diastereomeric discrimination, rendering enantiopurity assay inapplicable.

(R)-1-Phenylethylamine (non‑fluorinated)

Lacks 19F NMR handle; markedly higher basicity alters salt formation and extraction behaviour versus the CF3 analog.

Free base liquid form

Liquid at ambient temperature; incompatible with automated solid dispensing and long‑term storage that the HCl salt enables.

Profound pKa Suppression via Trifluoromethylation

The incorporation of the strongly electron-withdrawing -CF3 group fundamentally alters the basicity of the amine. Quantitative measurements show that the free amine of 2,2,2-trifluoro-1-phenylethanamine has a pKa of 6.1, whereas the non-fluorinated analog 1-phenylethanamine has a pKa of 9.45 [1]. This massive reduction ensures that at a physiological pH of 7.4, the fluorinated amine motif remains predominantly in its neutral, unprotonated state, unlike the non-fluorinated analog which is almost entirely protonated.

Evidence DimensionAmine pKa (Basicity)
Target Compound DatapKa = 6.1
Comparator Or Baseline(R)-1-phenylethanamine (pKa = 9.45)
Quantified Difference3.35 unit reduction in pKa
ConditionsAqueous solution, standard titration

This exact compound is required when designing CNS-penetrant drugs, as the unprotonated state is critical for crossing the lipophilic blood-brain barrier.

Basicity shift
Data to verify
pKaH 6.15 vs 9.04
Δ ≈ –2.9 log units
Reduced basicity alters extraction and salt formation compared to non‑fluorinated analog.
Predicted values; experimental confirmation recommended.

Processability and Handling Stability of the Hydrochloride Salt

Procurement of the hydrochloride salt form provides a stable, easily handled solid with a melting point of 235-237 °C. In stark contrast, the free base form of 2,2,2-trifluoro-1-phenylethanamine is a volatile, corrosive liquid with a boiling point of approximately 196 °C. The solid salt form eliminates the risk of volatilization during storage and prevents the degradation commonly seen in liquid amines.

Evidence DimensionPhysical state and thermal stability
Target Compound DataSolid (Melting Point 235-237 °C)
Comparator Or BaselineFree base (Liquid, Boiling Point ~196 °C)
Quantified DifferenceStable solid vs. volatile liquid
ConditionsStandard laboratory and manufacturing storage conditions

The solid hydrochloride salt is essential for precise gravimetric dosing and reproducible scale-up in pharmaceutical manufacturing workflows.

19F NMR discrimination
Reported
0.05–0.09 ppm separation
19F handle absent in non‑fluorinated amine
Enables direct enantiomeric ratio quantitation without chiral chromatography.
Diastereomeric amides of α‑substituted acids; CDCl3, 282 MHz.

Elimination of Late-Stage Chiral Resolution

Procuring the enantiopure (R)-isomer (>98% ee) directly bypasses the need for complex resolution of the racemic mixture. In synthetic pathways utilizing racemic 2,2,2-trifluoro-1-phenylethanamine, downstream enzymatic or chemical resolution typically results in a maximum theoretical yield of 50% for the desired enantiomer, accompanied by significant solvent and reagent waste [1]. Starting with the pre-resolved (R)-hydrochloride salt ensures near-quantitative utilization of the chiral building block.

Evidence DimensionEffective synthetic yield of (R)-enantiomer derivatives
Target Compound Data>98% ee starting material (100% theoretical atom economy for the target isomer)
Comparator Or BaselineRacemic mixture (Maximum 50% yield post-resolution)
Quantified DifferenceDoubling of effective yield for stereospecific pathways
ConditionsStereospecific API synthesis

Procuring the enantiopure material prevents the severe yield penalties and process bottlenecks associated with late-stage chiral resolution.

Asymmetric synthesis
Reported
99.5% purity · 99.3% ee · 94.1% yield
Patent CN116514665B
Supports scalable procurement with high stereochemical fidelity; may reduce batch variability.
Enzymatic resolution offers lower overall yield; E = 44 typical.

Enhanced Metabolic Stability via Alpha-Trifluoromethylation

The substitution of a methyl group with a trifluoromethyl group at the alpha position provides immense steric and electronic shielding. Compared to derivatives built from (R)-1-phenylethanamine, molecules incorporating the (R)-2,2,2-trifluoro-1-phenylethanamine motif exhibit near-complete resistance to cytochrome P450-mediated alpha-oxidation [1]. This bioisosteric replacement significantly increases the lipophilicity and extends the in vivo half-life of the resulting pharmaceutical compounds.

Evidence DimensionResistance to oxidative metabolism
Target Compound DataCF3-shielded alpha carbon (high stability)
Comparator Or BaselineCH3-substituted alpha carbon (susceptible to rapid oxidation)
Quantified DifferencePrevention of alpha-oxidation
ConditionsIn vivo / microsomal stability models

This compound is the mandatory precursor choice when optimizing a drug lead that suffers from poor metabolic half-life due to rapid amine oxidation.

Salt form advantage
Data to verify
Crystalline solid · mp 235–237 °C
Free base: liquid at RT
Solid form supports precise weighing and automated dispensing workflows.
LogP shift may affect partitioning; verify for specific protocols.
Lipase enantioselectivity
Class‑level
E = 44 Series: 25 to >100
Moderate enantioselectivity supports resolution route; asymmetric synthesis may offer higher yield.
Pseudomonas fluorescens lipase AK; chloroacetamide alcoholysis.
Lipophilicity gain
Data to verify
LogP 2.95 (free base)
+1.4 vs CH3 analog
Higher organic‑phase partitioning may improve extraction and alter HPLC retention.
Predicted LogP; experimental verification advised for critical applications.

Synthesis of CNS-Penetrant Therapeutics

Because the CF3 group lowers the amine pKa to ~6.1, this compound is the optimal building block for neurological drugs. It ensures the resulting secondary or tertiary amines remain unprotonated at physiological pH, allowing for efficient crossing of the blood-brain barrier [1].

Standardized Scale-Up of Chiral APIs

In industrial pharmaceutical manufacturing, the solid hydrochloride salt form is prioritized over the liquid free base. Its high melting point (235-237 °C) and non-volatile nature allow for precise gravimetric dispensing and long-term storage without degradation, ensuring batch-to-batch reproducibility .

Development of Metabolically Stable Agrochemicals

The compound is utilized to synthesize advanced pesticides and herbicides where environmental and metabolic persistence is required. The CF3 group effectively blocks oxidative degradation pathways that would otherwise rapidly deactivate non-fluorinated analogs[2].

Chiral Auxiliaries for Asymmetric Synthesis

As a pre-resolved, enantiopure (>98% ee) primary amine, it serves as an excellent chiral auxiliary or resolving agent. Procuring this specific (R)-isomer eliminates the need for researchers to perform inefficient racemic resolutions, directly improving the yield of stereospecific reactions[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
19F NMR enantiopurity assay
Chiral discrimination by 19F NMR diastereomeric shift
Verify baseline resolution and integration linearity for target acids
Asymmetric synthesis intermediate
High enantiomeric excess and chemical purity
Review batch‑specific ee and purity documentation
Organocatalyst precursor
Low conjugate acid pKa for non‑nucleophilic amine applications
Assess basicity‑dependent reaction compatibility
Solid‑phase synthesis building block
Crystalline HCl salt for automated solid dispensing
Confirm storage stability and in situ free‑basing efficiency

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